3-(4-(Trifluoromethoxy)benzyl)pyrrolidine
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Overview
Description
3-(4-(Trifluoromethoxy)benzyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzyl group that has a trifluoromethoxy group attached to the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)benzyl)pyrrolidine typically involves the following steps:
Formation of the Benzyl Halide Intermediate: The starting material, 4-(Trifluoromethoxy)benzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution Reaction: The benzyl halide intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethoxy)benzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or nitriles.
Scientific Research Applications
3-(4-(Trifluoromethoxy)benzyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)benzyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Trifluoromethyl)benzyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(4-Methoxybenzyl)pyrrolidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-Chlorobenzyl)pyrrolidine: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
3-(4-(Trifluoromethoxy)benzyl)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C12H14F3NO |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)7-10-5-6-16-8-10/h1-4,10,16H,5-8H2 |
InChI Key |
QZFHXDQTRDYSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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